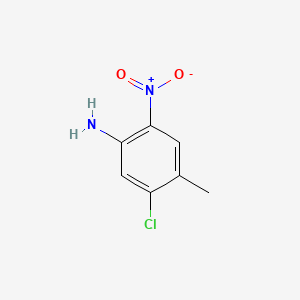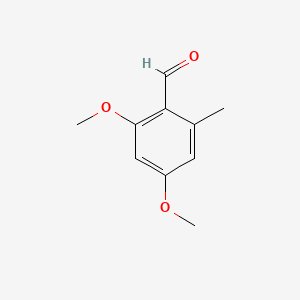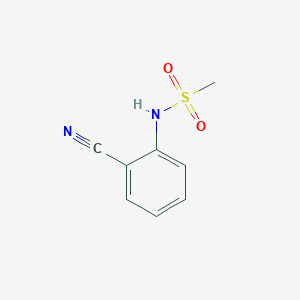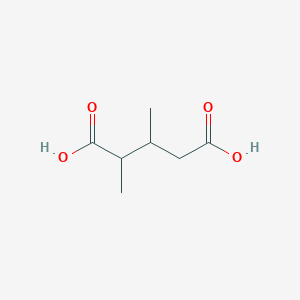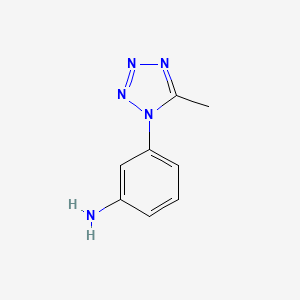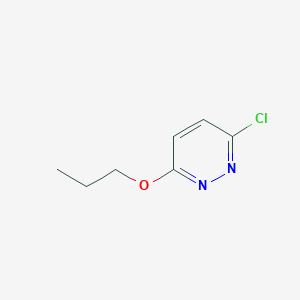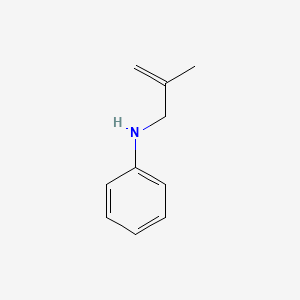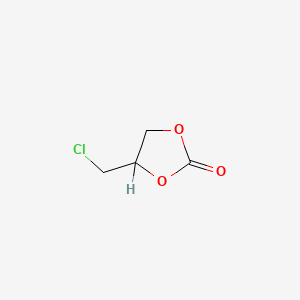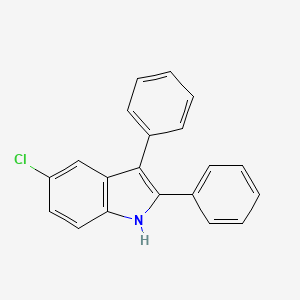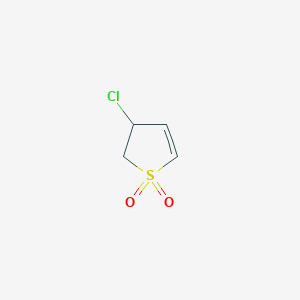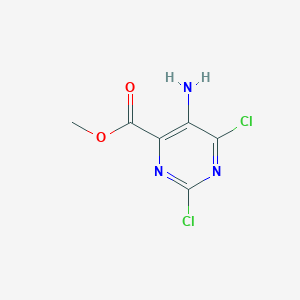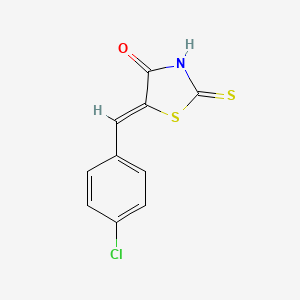
5-(4-Chlorobenzylidene)rhodanine
Overview
Description
5-(4-Chlorobenzylidene)rhodanine is a chemical compound with the molecular formula C10H6ClNOS2 and a molecular weight of 255.746 g/mol It is a derivative of rhodanine, a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 5-(4-Chlorobenzylidene)rhodanine is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiviral drugs .
Mode of Action
This compound interacts with the HIV-1 integrase enzyme, inhibiting its function . The free amino group at N–3 of the rhodanine structure is essential for this inhibitory activity . The exact nature of this interaction and the resulting changes in the enzyme’s function are still under investigation.
Biochemical Pathways
The inhibition of the HIV-1 integrase enzyme by this compound affects the viral replication pathway . By preventing the integration of the viral DNA into the host genome, the compound effectively halts the replication of the virus .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . By blocking the function of the HIV-1 integrase enzyme, the compound prevents the virus from replicating and spreading to new cells .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorobenzylidene)rhodanine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell function . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, this compound has been shown to inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways . This inhibition can lead to changes in the levels of metabolites and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization can influence its activity and function, as the compound can interact with different biomolecules within these compartments.
Preparation Methods
The synthesis of 5-(4-Chlorobenzylidene)rhodanine can be achieved through several methods. One efficient and green method involves the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls in aqueous ethanol using an organocatalyst . This method emphasizes the use of environmentally friendly conditions and reagents. Another approach involves the reaction of rhodanine with 4-chlorobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction typically requires refluxing for several hours to achieve the desired product.
Chemical Reactions Analysis
5-(4-Chlorobenzylidene)rhodanine undergoes various chemical reactions, including:
Nucleophilic Addition Reactions: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the chlorobenzylidene moiety.
Scientific Research Applications
5-(4-Chlorobenzylidene)rhodanine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent.
Material Science: The compound is used in the synthesis of materials with specific electronic properties.
Biological Research: It has been investigated for its inhibitory effects on enzymes such as carbonic anhydrase.
Comparison with Similar Compounds
5-(4-Chlorobenzylidene)rhodanine can be compared with other benzylidene derivatives of rhodanine, such as 5-(4-Dimethylaminobenzylidene)rhodanine and 5-(4-Methoxybenzylidene)rhodanine . These compounds share similar core structures but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the chlorine atom in this compound makes it unique and can influence its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWUQEXWRIIIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301727 | |
| Record name | 5-(4-Chlorobenzylidene)rhodanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-37-2 | |
| Record name | 5-(4-Chlorobenzylidene)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorobenzylidene)rhodanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


